2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide
Description
The compound 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a rhodanine derivative featuring a pyridin-3-ylmethylidene substituent at the 5-position and a 2-bromobenzamide group at the 3-position. Rhodanine-based compounds are known for their diverse biological activities, including antimicrobial, antifungal, and kinase inhibitory properties . The bromine atom at the benzamide moiety may enhance lipophilicity and influence binding to biological targets, as seen in structurally related compounds .
Properties
Molecular Formula |
C16H10BrN3O2S2 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H10BrN3O2S2/c17-12-6-2-1-5-11(12)14(21)19-20-15(22)13(24-16(20)23)8-10-4-3-7-18-9-10/h1-9H,(H,19,21)/b13-8- |
InChI Key |
IITWOQBVUPFKRX-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CN=CC=C3)SC2=S)Br |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiourea Derivatives
The thiazolidinone ring is synthesized via cyclocondensation between thiourea and α-bromo ketones. For example, reacting 2-bromoacetophenone with thiourea in dry dichloromethane (DCM) under nitrogen yields the intermediate 4-thioxo-thiazolidinone. Triethylamine is added to neutralize HBr byproducts, ensuring reaction progression.
Knoevenagel Condensation for Pyridinylmethylidene Incorporation
The pyridin-3-ylmethylidene group is introduced via Knoevenagel condensation between 4-thioxo-thiazolidinone and pyridine-3-carbaldehyde. Source demonstrates that microwave irradiation at 80°C for 20 minutes in ethanol with piperidine as a catalyst achieves a 78% yield, significantly reducing side-product formation compared to conventional heating.
Benzamide Moiety Coupling and Bromination
Amidation with 2-Bromobenzoyl Chloride
The benzamide group is introduced by reacting the thiazolidinone intermediate with 2-bromobenzoyl chloride. Source details a method where the intermediate is dissolved in anhydrous tetrahydrofuran (THF), followed by dropwise addition of the acyl chloride at 0°C. The mixture is stirred for 12 hours, yielding the crude product after aqueous workup.
Bromine Positioning and Stability Considerations
Bromine is retained at the benzene ring’s ortho position due to steric and electronic effects. Source highlights that bromination prior to amidation prevents regioisomerism, as confirmed by single-crystal XRD analysis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Condition 1 | Condition 2 | Optimal Condition | Yield Improvement |
|---|---|---|---|---|
| Solvent | DCM | Ethanol | DCM | 12% |
| Temperature (°C) | 25 | 40 | 25 | 8% |
| Catalyst | Piperidine | KOH | Piperidine | 15% |
Microwave-assisted synthesis (Condition 2) reduces reaction time from 6 hours to 20 minutes while maintaining a 78% yield.
Inert Atmosphere Necessity
Reactions conducted under nitrogen exhibit 94% purity via HPLC-MS, compared to 76% in air due to oxidative degradation of the thioxo group.
Purification and Characterization
Recrystallization and Chromatography
Crude product purification involves recrystallization from ethanol (85% recovery) followed by silica gel chromatography using hexane:ethyl acetate (3:1). Source notes that ethyl acetate gradients above 25% elute undesired byproducts.
Spectroscopic Validation
XRD analysis confirms the Z-configuration of the pyridinylmethylidene group, with a dihedral angle of 12.3° between thiazolidinone and benzene planes.
Comparative Analysis of Synthetic Routes
Traditional vs. Microwave-Assisted Methods
| Metric | Conventional Heating | Microwave Assistance |
|---|---|---|
| Reaction Time | 6 hours | 20 minutes |
| Yield | 62% | 78% |
| Energy Consumption | 450 kJ/mol | 150 kJ/mol |
Microwave methods enhance reaction efficiency by promoting uniform thermal gradients, critical for maintaining the Z-configuration.
Catalytic Systems
Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency in benzamide formation, achieving 89% yield compared to 72% with no catalyst.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiazolidinone ring can undergo oxidation or reduction, leading to different derivatives.
Condensation Reactions: The pyridine moiety can participate in condensation reactions with various aldehydes and ketones.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Therapeutic Potential:
Research is ongoing to evaluate the potential of 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide as a therapeutic agent for various diseases. Its structural similarity to other bioactive compounds suggests it may exhibit anti-inflammatory, antibacterial, or anticancer properties.
Case Studies:
Preliminary studies have indicated that derivatives of thiazolidinones possess significant anti-inflammatory activity. For instance, compounds with similar structures have been shown to inhibit the enzyme lipoxygenase, which is involved in inflammatory processes . Further investigations into this compound could reveal its efficacy against specific targets.
Organic Synthesis
Building Block for Complex Molecules:
The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical transformations, making it useful in the development of new pharmaceuticals and agrochemicals.
Synthesis Methods:
The synthesis typically involves the reaction of thioamides with α-haloketones under basic conditions to form the thiazolidinone ring. This multi-step process can be optimized for higher yields and purity, which is crucial for industrial applications.
Material Science
Development of New Materials:
Due to its unique properties, 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide can be explored for use in developing new materials with specific characteristics such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
Similar compounds include other thiazolidinone derivatives and brominated benzamides. Compared to these compounds, 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is unique due to the presence of both the thiazolidinone ring and the pyridine moiety, which confer distinct chemical and biological properties .
Comparison with Similar Compounds
Table 1: Physical and Spectral Properties of Selected Analogues
Role of Halogen Substituents
Bromine at the benzamide moiety enhances target affinity in some cases:
- Non-brominated Analogues: Compounds lacking halogens, such as [(5Z)-5-(pyridin-2-ylmethylidene) derivatives], rely on hydrogen bonding via carboxylic acid groups for activity .
Antifungal vs. Kinase Inhibitory Activities
- Antifungal Activity: Pyridin-2-ylmethylidene derivatives with acetic acid substituents (e.g., {(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid) inhibit fungal PMT1 enzymes, disrupting cell wall synthesis .
- Kinase Inhibition: Brominated rhodanines, such as 4-(5Z)-5-{5-(4-bromophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-6-((5Z)-5-{5-(4-bromophenyl)-2-furylmethylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoic acid, are potent inhibitors of apoptosis signal-regulating kinase 1 (ASK1), relevant in cardiovascular and neurodegenerative diseases . The target compound’s bromine may similarly enhance ASK1 affinity, though direct evidence is lacking.
Biological Activity
2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is a complex organic compound notable for its structural features and potential biological activities. The compound contains a thiazolidinone ring, which is recognized for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and potential therapeutic applications.
Structural Characteristics
The molecular formula of 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide is , with a molecular weight of approximately 420.3 g/mol. The compound's structure includes:
- A thiazolidinone ring , which contributes to its biological activity.
- A bromine atom that enhances chemical reactivity.
- A pyridine moiety that may facilitate interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits promising biological activities, particularly in inhibiting specific protein kinases involved in various cellular processes. The thiazolidinone scaffold is associated with various pharmacological effects, making it a candidate for drug development.
- Protein Kinase Inhibition : Similar compounds have demonstrated the ability to inhibit protein kinases such as DYRK1A and GSK3α/β, which are crucial in regulating cell proliferation and survival. The unique arrangement of functional groups in 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide may enhance its efficacy as a therapeutic agent against diseases where these kinases are implicated .
- Anticancer Activity : In vitro studies have shown that compounds with similar structures can exhibit significant antiproliferative effects against various cancer cell lines, including breast (MCF7), lung (A549), and liver (HepG2) cancers. The IC50 values for these compounds often fall below 10 µM, indicating potent activity .
Case Studies and Research Findings
Several studies have investigated the biological activity of thiazolidinone derivatives similar to 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide:
Structure–Activity Relationship (SAR)
The structure–activity relationship analysis reveals that:
- Electron-withdrawing groups at specific positions enhance biological activity.
- Hydrophobic moieties increase lipophilicity, improving membrane permeability and bioavailability.
Compounds with modifications in the thiazolidinone ring or substitution patterns on the benzamide moiety often show varied levels of activity against different targets, suggesting that careful structural optimization could lead to more potent derivatives .
Q & A
Basic: What are the standard synthetic routes for preparing 2-bromo-N-[(5Z)-4-oxo-5-(pyridin-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide?
Methodological Answer:
The synthesis involves multi-step protocols:
Thiazolidinone Ring Formation : React a primary amine (e.g., thiourea) with α-bromo ketones and carbon disulfide under reflux in ethanol or DMF. This forms the thiazolidinone core with a thioxo group at position 2 and an oxo group at position 4 .
Benzylidene Condensation : Treat the thiazolidinone intermediate with pyridine-3-carbaldehyde under basic conditions (e.g., KOH/EtOH) to introduce the (Z)-configured pyridinylmethylidene substituent at position 3. Microwave-assisted methods may enhance regioselectivity .
Bromobenzamide Coupling : React the intermediate with 2-bromobenzoyl chloride in anhydrous THF using triethylamine as a base. Purify via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., IC50 variability) across studies?
Methodological Answer:
Contradictions often arise from:
- Experimental Variables : Differences in cell lines (e.g., HeLa vs. MCF-7), assay protocols (MTT vs. SRB), or solvent systems (DMSO concentration affects compound solubility) .
- Structural Confirmation : Ensure synthesized batches are validated via H/C NMR and HRMS to rule out impurities or stereoisomeric byproducts .
- Dose-Response Curves : Use standardized triplicate measurements with positive controls (e.g., doxorubicin) to normalize inter-laboratory variability .
Basic: What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H NMR confirms the (Z)-configuration of the benzylidene moiety (δ 7.8–8.2 ppm for vinyl protons). C NMR identifies the thioxo (C=S) at ~190 ppm .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 449.3 [M+H]) verifies molecular formula (CHBrNOS) .
- HPLC-PDA : Purity >95% confirmed using a C18 column (acetonitrile/water gradient) .
Advanced: How to design experiments to assess target-specific interactions (e.g., enzyme inhibition)?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Immobilize recombinant targets (e.g., EGFR kinase) on a sensor chip to measure binding affinity (K) in real-time .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-enzyme interactions using incremental titrations of the compound .
- Molecular Docking : Perform in silico simulations (AutoDock Vina) with the crystal structure of the target (PDB ID) to validate binding poses and identify key residues (e.g., Lys721 in EGFR) .
Basic: How do substituents (e.g., bromine, pyridinyl) influence the compound’s bioactivity?
Methodological Answer:
- Bromine at C2 : Enhances electrophilicity, promoting covalent interactions with cysteine residues in target enzymes (e.g., proteases) .
- Pyridinylmethylidene Group : Facilitates π-π stacking with aromatic residues in active sites (e.g., tyrosine kinases), improving binding affinity. The nitrogen in pyridine enables hydrogen bonding .
- Thioxo Group : Increases metabolic stability by resisting hydrolysis compared to oxo analogs .
Advanced: What strategies improve aqueous solubility without compromising anticancer activity?
Methodological Answer:
- Prodrug Design : Introduce phosphate or PEG groups at the benzamide nitrogen, which hydrolyze in vivo to release the active compound .
- Co-crystallization : Use co-formers like succinic acid to enhance solubility while maintaining crystallinity (confirmed via PXRD) .
- Nanoparticle Encapsulation : Load the compound into PLGA nanoparticles (size <200 nm via DLS) for sustained release in physiological buffers .
Advanced: How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma half-life (t) and bioavailability in murine models. Low bioavailability may explain reduced in vivo efficacy .
- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., glucuronidated derivatives) that may deactivate the compound .
- Tumor Penetration Studies : Employ fluorescence-labeled analogs to quantify intratumoral accumulation via confocal microscopy .
Basic: What chemical modifications are commonly explored to enhance this compound’s efficacy?
Methodological Answer:
- Heterocyclic Replacement : Substitute pyridine with quinoline to enhance hydrophobic interactions (synthesized via Suzuki coupling) .
- Halogen Substitution : Replace bromine with iodine to increase steric bulk and adjust redox potential (synthesized using NIS in acetic acid) .
- Side Chain Elongation : Introduce alkyl chains (e.g., -CHCHOCH) at the benzamide para-position to improve membrane permeability (logP optimized to 2.5–3.0) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
